

4-Bromodibenzothiophene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromodibenzothiophene**

Cat. No.: **B1267965**

[Get Quote](#)

CAS Number: 97511-05-2

Chemical Formula: $C_{12}H_7BrS$

Molecular Weight: 263.15 g/mol

This technical guide provides a comprehensive overview of **4-Bromodibenzothiophene**, a heterocyclic compound of significant interest in materials science and as a potential scaffold in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and key applications, with a focus on experimental protocols relevant to researchers in organic synthesis and drug development.

Physicochemical and Safety Data

4-Bromodibenzothiophene is a solid at room temperature, appearing as a white to almost white powder or crystal.^[1] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	$C_{12}H_7BrS$	[1]
Molecular Weight	263.15 g/mol	[1]
Melting Point	85.0 to 89.0 °C	
Boiling Point	386.6 ± 15.0 °C (Predicted)	
Density	1.611 g/cm ³	
InChI	<chem>InChI=1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H</chem>	[1]
InChIKey	GJXAVNQWIVUQOD-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Br</chem>	[1]

Safety Information:

4-Bromodibenzothiophene is classified with the following GHS hazard statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound. Work should be conducted in a well-ventilated area.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **4-Bromodibenzothiophene**. The following tables summarize the key spectral features.

¹H NMR Spectroscopy

While a complete, assigned proton NMR spectrum was not available in the searched literature, typical chemical shifts for aromatic protons in similar dibenzothiophene structures can be referenced for characterization.

¹³C NMR Spectroscopy

The following table presents the reported ¹³C NMR spectral data.

Peak Position (ppm)	Assignment
Data not explicitly provided in search results	Aromatic Carbons

Note: Specific peak assignments for **4-Bromodibenzothiophene** were not available in the provided search results. The data is typically obtained on instruments such as a VARIAN VXR-300.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
Specific peak data not available in search results	Aromatic C-H stretch, C=C stretch, C-Br stretch, C-S stretch

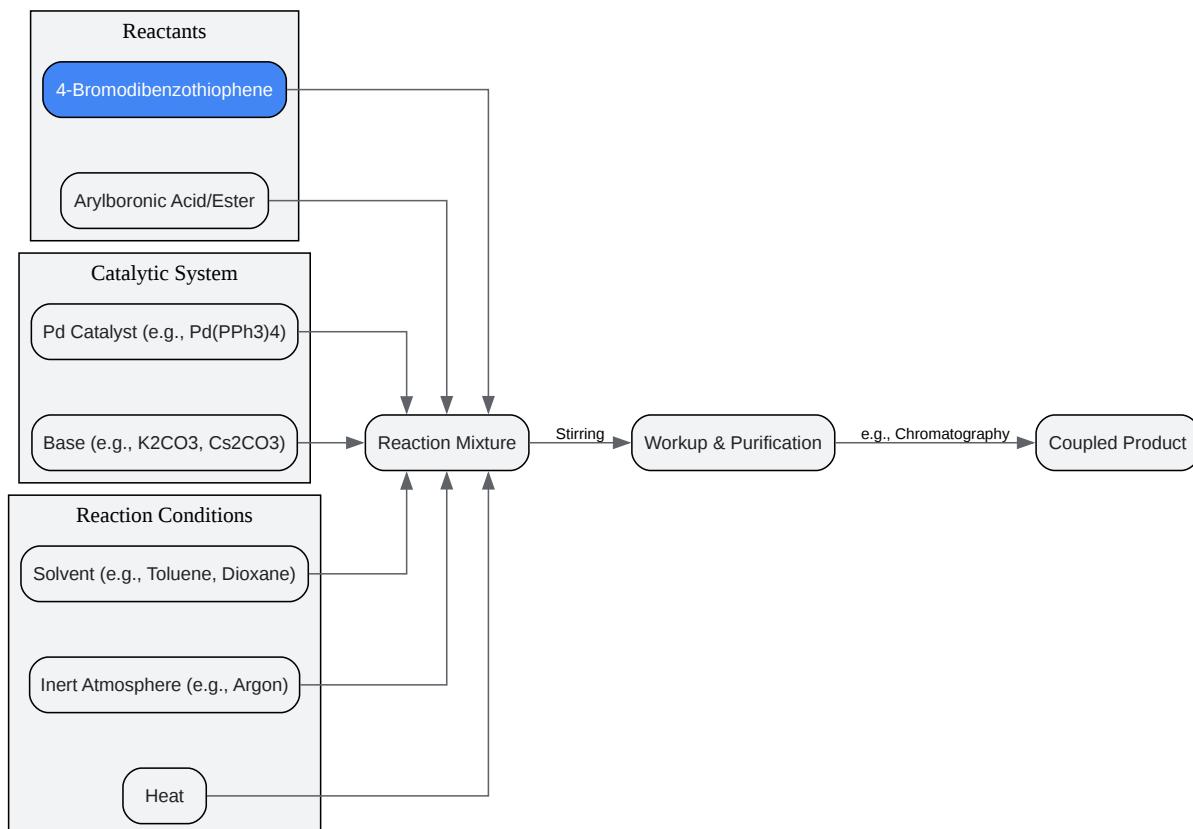
Note: The IR spectrum is typically recorded using techniques like Attenuated Total Reflectance (ATR) on instruments such as a Bruker Tensor 27 FT-IR.[1] Aromatic compounds generally show C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and C-C stretching in the 1600-1400 cm⁻¹ region.[2]

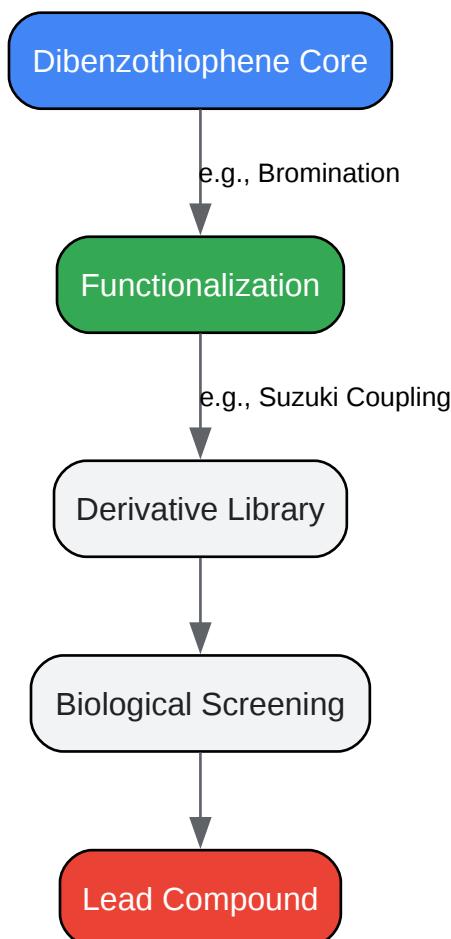
Mass Spectrometry (MS)

Mass spectrometry data is essential for determining the molecular weight and fragmentation pattern.

m/z	Interpretation
262/264	Molecular ion peak (M^+) showing the characteristic isotopic pattern for one bromine atom.
Other fragments not detailed in search results	Fragmentation pattern would involve loss of Br, S, and cleavage of the aromatic rings.

Note: The mass spectrum is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS).^[1] The presence of bromine results in a characteristic $M+2$ peak with nearly equal intensity to the molecular ion peak.


Synthesis and Reactivity


While a specific, detailed experimental protocol for the synthesis of **4-Bromodibenzothiophene** (CAS 97511-05-2) was not explicitly found in the provided search results, the synthesis of the related compound, 4-bromobenzo[b]thiophene, has been described.^[3] A potential synthetic route to **4-Bromodibenzothiophene** could involve the bromination of dibenzothiophene. Dibenzothiophene itself can be prepared by the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride.^[4] With butyllithium, dibenzothiophene undergoes lithiation at the 4-position, which could be a precursor step to bromination.^[4]

Key Reactivity: Suzuki-Miyaura Cross-Coupling

4-Bromodibenzothiophene is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex molecules.

Experimental Workflow: General Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromodibenzothiophene | C₁₂H₇BrS | CID 458352 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN110818679A - Synthetic method of 4-bromobenzo [b] thiophene - Google Patents
[patents.google.com]
- 4. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [4-Bromodibenzothiophene: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267965#4-bromodibenzothiophene-cas-number-97511-05-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com